molecular formula C10H7ClN2O2 B6257711 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one CAS No. 1339787-73-3

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one

Cat. No.: B6257711
CAS No.: 1339787-73-3
M. Wt: 222.63 g/mol
InChI Key: ZGZUJOZTQAHRIW-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the oxadiazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically requires the use of reagents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the preparation of intermediates, purification, and final cyclization to obtain the desired product.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)ethanone: This compound lacks the oxadiazole ring and has different chemical properties and reactivity.

    1-(4-chlorophenyl)-2-(1,2,4-oxadiazol-5-yl)ethanone: This compound has a similar structure but with variations in the position of the oxadiazole ring.

    4-chlorophenyl-1,2,4-oxadiazole: This compound contains the oxadiazole ring but lacks the ethanone group, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1339787-73-3

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanone

InChI

InChI=1S/C10H7ClN2O2/c1-6(14)10-12-9(13-15-10)7-2-4-8(11)5-3-7/h2-5H,1H3

InChI Key

ZGZUJOZTQAHRIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl

Purity

95

Origin of Product

United States

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